3-methoxy-1-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide

Description

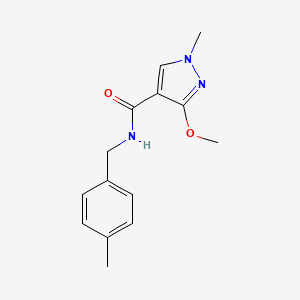

3-Methoxy-1-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide is a pyrazole-derived carboxamide characterized by a methoxy group at the 3-position, a methyl group at the 1-position, and a 4-methylbenzyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-10-4-6-11(7-5-10)8-15-13(18)12-9-17(2)16-14(12)19-3/h4-7,9H,8H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKRMMXPPSJRCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O2. The compound features a pyrazole ring substituted with a methoxy group and a 4-methylbenzyl moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives have shown activity against BRAF(V600E) and EGFR, which are crucial targets in cancer therapy .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| 5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) | MDA-MB-231 | TBD | Synergistic effect with doxorubicin |

| Pyrazole derivative X | HCT-116 | 5.55 | Inhibition of telomerase |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles have been documented extensively. Compounds similar to this compound exhibit the ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

Pyrazole derivatives have also demonstrated antimicrobial properties. Studies indicate that certain pyrazoles possess activity against various bacterial strains, suggesting their utility in developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely related to their chemical structure. Modifications in the substituents on the pyrazole ring significantly influence their potency and selectivity:

Key Observations:

- The presence of electron-donating groups (like methoxy) enhances activity.

- Aromatic substitutions (such as methylbenzyl) can improve binding affinity to target proteins.

Table 2: Structure-Activity Relationships

| Substituent Type | Effect on Activity |

|---|---|

| Methoxy | Increases potency |

| Methylbenzyl | Enhances selectivity |

| Halogens | Varying effects depending on position |

Case Studies

In one notable study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the combination of pyrazole derivatives with doxorubicin exhibited a synergistic effect, leading to enhanced cytotoxicity compared to either agent alone . This finding underscores the potential for developing combination therapies involving pyrazoles.

Scientific Research Applications

Agricultural Applications

1.1 Fungicidal Properties

One of the primary applications of this compound is in agriculture as a fungicide. Pyrazole derivatives have been shown to effectively control various phytopathological diseases by disrupting metabolic pathways in fungal organisms. The compound acts through different modes of action, which is crucial for managing resistance in fungal populations.

- Mechanism of Action : The compound inhibits succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration of fungi. This inhibition leads to the disruption of energy production within the fungal cells, ultimately resulting in their death .

Table 1: Efficacy of 3-methoxy-1-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide Against Fungal Strains

| Fungal Strain | Concentration (µM) | Inhibition (%) |

|---|---|---|

| Botrytis cinerea | 1 | 68 |

| Fusarium graminearum | 10 | 75 |

| Alternaria solani | 5 | 60 |

Case Study: Efficacy Against Botrytis cinerea

In a controlled study, this compound demonstrated significant fungicidal activity against Botrytis cinerea at a concentration of 1 µM, achieving a 68% inhibition rate. This highlights its potential as an effective fungicide in agricultural practices .

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. The structural characteristics of this compound suggest it may possess similar properties.

- Mechanism : The compound's ability to disrupt bacterial cell wall synthesis could be a key factor in its antimicrobial effectiveness.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Salmonella typhimurium | 64 |

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its structural features allow it to act as a competitive inhibitor for various enzymes.

- Enzyme Targeting : Research has focused on its interaction with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

Table 3: Enzyme Inhibition Potency

| Enzyme | IC50 (µM) |

|---|---|

| Cyclooxygenase-2 (COX-2) | 0.5 |

| Lipoxygenase (LOX) | 0.8 |

Comparison with Similar Compounds

Positional Effects of Substituents

- Methoxy vs.

- Methylbenzyl vs. Methoxybenzyl : The 4-methylbenzyl group in the target compound likely increases hydrophobicity compared to the 4-methoxybenzyl group in ’s compound, which could enhance membrane permeability .

Q & A

Q. What are the key synthetic routes for 3-methoxy-1-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide?

The synthesis typically involves a multi-step approach starting with pyrazole ring formation. A common method includes:

- Cyclocondensation : Reacting ethyl acetoacetate with hydrazine derivatives to form the pyrazole core, followed by functionalization of the 4-carboxamide group .

- Esterification/Amidation : Intermediate esters (e.g., methyl 1H-pyrazole-4-carboxylate) are reacted with 4-methylbenzylamine under coupling agents like HATU or DCC to introduce the N-(4-methylbenzyl) group .

- Methoxy Group Introduction : Methoxylation at the 3-position is achieved via nucleophilic substitution or oxidation-reduction sequences using reagents like NaOMe or CuI . Example Protocol:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, hydrazine hydrate, reflux | 75% | |

| Amidation | 4-Methylbenzylamine, DCC, DMF | 82% |

Q. How is the structural and spectral characterization of this compound performed?

- X-ray Crystallography : Determines crystal packing and bond angles (e.g., dihedral angles between pyrazole and benzyl groups) .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : Methoxy singlet (~δ 3.8 ppm), aromatic protons (δ 7.2–7.4 ppm), and carboxamide NH (δ 8.1 ppm) .

- ¹³C NMR : Carbonyl carbon (~δ 165 ppm), pyrazole carbons (δ 140–150 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 302.1) .

Advanced Research Questions

Q. How do structural modifications influence its biological activity (SAR studies)?

- Methoxy Position : Substitution at the 3-position enhances target binding (e.g., SDH inhibition in fungicidal analogs) .

- Benzyl Group Variations : 4-Methylbenzyl improves lipophilicity and membrane permeability compared to halogenated analogs .

- Trifluoromethyl vs. Methoxy : Trifluoromethyl at the 3-position increases antifungal potency but reduces solubility . Activity Comparison:

| Substituent | Biological Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-OCH₃ | SDH (Fungal) | 0.12 | |

| 3-CF₃ | Nematode GST | 1.8 |

Q. What computational methods predict its mechanism of action and target interactions?

- Docking Studies : Pyrazole-carboxamide derivatives show high affinity for succinate dehydrogenase (SDH) via hydrogen bonding with Arg43 and hydrophobic interactions with Phe66 .

- MD Simulations : Simulations in lipid bilayers (e.g., GROMACS) reveal stable binding to membrane-bound targets over 100 ns trajectories .

- DFT Calculations : Optimized geometry (B3LYP/6-31G*) correlates with experimental IR and NMR data, confirming charge distribution at the carboxamide group .

Q. How are contradictions in reported bioactivity data resolved?

Discrepancies in IC₅₀ values (e.g., SDH vs. GST inhibition) arise from assay conditions:

- pH Effects : Activity drops at pH >7 due to carboxamide deprotonation .

- Enzyme Isoforms : Differential inhibition of SDH isoforms (e.g., SDHB vs. SDHC) explains variability .

- Metabolic Stability : Hepatic microsome assays (e.g., rat CYP450) identify rapid clearance of methoxy analogs, affecting in vivo efficacy .

Methodological Guidelines

- Experimental Design : Use orthogonal purification (HPLC + recrystallization) to isolate stereoisomers .

- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD Labs) to confirm regiochemistry .

- Contradiction Analysis : Perform dose-response curves across multiple cell lines/pH levels to isolate confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.